molecular formula C8H11NS B13809195 2-Anilinoethanethiol CAS No. 5977-99-1

2-Anilinoethanethiol

Cat. No.: B13809195
CAS No.: 5977-99-1
M. Wt: 153.25 g/mol
InChI Key: GSZFZXVMYGIDGE-UHFFFAOYSA-N
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Description

2-Anilinoethanethiol is an organic compound with the molecular formula C8H11NS. It is characterized by the presence of an aniline group attached to an ethanethiol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Anilinoethanethiol can be synthesized through several methods. One common approach involves the reaction of aniline with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Anilinoethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Anilinoethanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pharmaceuticals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-anilinoethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

    2-Aminoethanethiol: Similar structure but with an amino group instead of an aniline group.

    Aniline: Lacks the ethanethiol moiety.

    Ethanethiol: Lacks the aniline group .

Uniqueness: 2-Anilinoethanethiol is unique due to the presence of both an aniline and a thiol group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

5977-99-1

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

2-anilinoethanethiol

InChI

InChI=1S/C8H11NS/c10-7-6-9-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2

InChI Key

GSZFZXVMYGIDGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCS

Origin of Product

United States

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